molecular formula C10H12O4 B1611683 Ethyl 2-(3,4-dihydroxyphenyl)acetate CAS No. 83112-21-4

Ethyl 2-(3,4-dihydroxyphenyl)acetate

Cat. No. B1611683
CAS RN: 83112-21-4
M. Wt: 196.2 g/mol
InChI Key: NFAJGEBLQZWGAF-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dihydroxyphenyl)acetate (EDPA) is a phenolic compound that is widely used in various fields of research due to its unique properties. EDPA is synthesized through a simple and efficient method, making it easily accessible for laboratory use.

Scientific Research Applications

Synthesis and Drug Precursors

  • Synthesis of Dopamine Analogues : Ethyl 2-(3,4-dihydroxyphenyl)acetate has been used in the synthesis of conformationally restricted dopamine analogues. This includes the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various derivatives, such as ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate, which have applications in pharmaceutical research (Gentles et al., 1991).

  • Anti-Arthritic Drug Development : Ethyl (4-phenylphenyl)acetate, closely related to ethyl 2-(3,4-dihydroxyphenyl)acetate, shows promise as a lead compound in the discovery of new nonsteroidal anti-inflammatory drugs (NSAIDs) for treating arthritis. It is used in Suzuki coupling reactions, a common method in drug synthesis (Costa et al., 2012).

Antioxidant Properties

  • Natural Antioxidant in Food Stabilization : Ethyl 2-(3,4-dihydroxyphenyl)acetate derivatives, such as hydroxytyrosol and 3,4-dihydroxyphenyl acetic acid, derived from olive mill wastewater, demonstrate significant antioxidant properties. These compounds are considered as potential natural alternatives to synthetic antioxidants in food preservation, especially in stabilizing refined oils (Fki et al., 2005).

Chemical Research and Applications

  • Chemical Synthesis and Modification : Ethyl 2-(3,4-dihydroxyphenyl)acetate and its derivatives have been utilized in various chemical synthesis processes, including the chemoselective acetylation of aminophenols and the development of cyclic hydroxamic acids and lactams. These processes have implications in the synthesis of complex organic compounds, potentially useful in pharmaceuticals and other chemical industries (Magadum & Yadav, 2018); (Hartenstein & Sicker, 1993).

  • Corrosion Inhibition : Derivatives of Ethyl 2-(3,4-dihydroxyphenyl)acetate, such as chalcone derivatives, are explored for their potential in inhibiting corrosion of metals like mild steel in acidic environments. These studies are crucial for extending the life of metal structures and components in industrial settings (Lgaz et al., 2017).

properties

IUPAC Name

ethyl 2-(3,4-dihydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5,11-12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAJGEBLQZWGAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568738
Record name Ethyl (3,4-dihydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3,4-dihydroxyphenyl)acetate

CAS RN

83112-21-4
Record name Ethyl (3,4-dihydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Pagoni, L Marinelli, A Di Stefano, M Ciulla… - European Journal of …, 2020 - Elsevier
To date, drugs that hit a single target are inadequate for the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s diseases. The development of multitarget …
Number of citations: 19 www.sciencedirect.com
P Godara, B Naik, R Meghwal, R Ojha, V Srivastava… - Life Sciences, 2022 - Elsevier
Aims Malaria deaths occur primarily due to complicated malaria associated with the sequestration of Plasmodium falciparum-infected erythrocyte (PfIE) in the capillary microvasculature. …
Number of citations: 4 www.sciencedirect.com

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